N-[(5-chloro-8-hydroxy-7-quinolinyl)(3,4-dimethoxyphenyl)methyl]-2-methylpropanamide
Description
N-[(5-chloro-8-hydroxy-7-quinolinyl)(3,4-dimethoxyphenyl)methyl]-2-methylpropanamide represents a complex organic compound, integrating elements of quinoline and propanamide derivatives. The compound's structure suggests a potential for diverse chemical reactivity and properties due to the presence of chloro, hydroxy, methoxy, and amide functional groups.
Synthesis Analysis
The synthesis of related quinoline derivatives often employs palladium-catalyzed cyclization, as demonstrated in the development of furo[3,2-c]quinolin-4(5H)-one heterocycles, indicating a methodology that may be relevant for synthesizing compounds with similar quinoline backbones (Lindahl et al., 2006). Such processes highlight the significance of catalyst choice, base, and solvent in optimizing yields.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often characterized by spectroscopic techniques, including NMR and mass spectrometry, providing detailed insights into the arrangement of atoms and the electronic environment (Saeed et al., 2014). These analyses are crucial for confirming the successful synthesis and purity of the compound.
Chemical Reactions and Properties
Quinoline derivatives participate in various chemical reactions, reflecting their reactivity towards electrophiles and nucleophiles. The presence of functional groups such as chloro, hydroxy, and methoxy groups influence the compound's reactivity, facilitating reactions like N-methylation, which is essential for the development of radioligands for PET imaging, indicating potential applications in diagnostic imaging (Matarrese et al., 2001).
Future Directions
properties
IUPAC Name |
N-[(5-chloro-8-hydroxyquinolin-7-yl)-(3,4-dimethoxyphenyl)methyl]-2-methylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O4/c1-12(2)22(27)25-19(13-7-8-17(28-3)18(10-13)29-4)15-11-16(23)14-6-5-9-24-20(14)21(15)26/h5-12,19,26H,1-4H3,(H,25,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXIDWIREKGPHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C1=CC(=C(C=C1)OC)OC)C2=CC(=C3C=CC=NC3=C2O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-chloro-8-hydroxy-7-quinolyl)-(3,4-dimethoxyphenyl)methyl]-2-methyl-propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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